molecular formula C8H6Br2N2S B3350525 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole CAS No. 28681-49-4

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Cat. No.: B3350525
CAS No.: 28681-49-4
M. Wt: 322.02 g/mol
InChI Key: IATHBZGHKIVBGB-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C8H6Br2N2S and its molecular weight is 322.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2S/c1-3-4(2)6(10)8-7(5(3)9)11-13-12-8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHBZGHKIVBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Electronic Properties & Synthesis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (herein referred to as DB-DMBT ) represents a critical functionalized acceptor unit in the landscape of organic electronics and medicinal chemistry. While the parent 2,1,3-benzothiadiazole (BT) is a ubiquitous electron-deficient scaffold used to lower the Lowest Unoccupied Molecular Orbital (LUMO) in Donor-Acceptor (D-A) polymers, the 5,6-dimethyl modification introduces specific steric and electronic perturbations that distinguish it from the prototypic BT.

This guide details the electronic structure, validated synthesis protocols, and the dual-utility of this scaffold in organic photovoltaics (OPV) and bio-isosteric drug design.

Molecular Architecture & Electronic Theory

The electronic behavior of DB-DMBT is governed by the "Push-Pull" internal mechanism and the inductive effects of its substituents.

The Benzothiadiazole Core (The "Pull")

The 2,1,3-benzothiadiazole ring is a fused bicyclic system containing a hypervalent sulfur atom. It is strongly electron-withdrawing due to the high electronegativity of the two nitrogen atoms (


) and the quinoid character of the fused ring system. This makes it an ideal Acceptor  moiety.
The 5,6-Dimethyl Effect (The "Modulator")

Unlike the unsubstituted or fluorinated (F-BT) variants, the methyl groups at positions 5 and 6 exert a positive inductive effect (+I) .

  • HOMO Modulation: The electron-donating nature of the methyls raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to the unsubstituted BT.

  • Solubility & Packing: The methyl groups disrupt strong

    
     stacking interactions slightly, enhancing solubility in organic solvents (chloroform, chlorobenzene) which is critical for solution-processed electronics.
    
  • Steric Steering: The methyls prevent rotational freedom in polymers, potentially locking the backbone into a planar conformation if matched with appropriate donors, despite the steric bulk.

The 4,7-Dibromo Functionality (The "Handle")

The bromine atoms are not merely leaving groups for cross-coupling (Suzuki/Stille); they also induce a heavy-atom effect that can facilitate intersystem crossing (ISC), relevant for phosphorescent applications, though their primary role here is synthetic utility.

Electronic Energy Landscape (Comparative)
PropertyUnsubstituted BT5,6-Dimethyl-BT (DB-DMBT Core)5,6-Difluoro-BT
Electronic Nature Strong AcceptorModerate AcceptorVery Strong Acceptor
HOMO Level (eV) ~ -6.20~ -6.05 (Raised)~ -6.40 (Lowered)
LUMO Level (eV) ~ -3.30~ -3.15 (Raised)~ -3.50 (Lowered)
Solubility ModerateHighModerate
Primary Utility Standard ReferenceHigh-Solubility PolymersHigh-Efficiency OPV

Note: Values are approximate and solvent/environment dependent. The "Raised" HOMO in DB-DMBT makes it easier to oxidize, which can be advantageous for tuning the open-circuit voltage (


) in solar cells when paired with deep-HOMO donors.

Synthesis & Purification Protocols

Safety Warning: Bromine (


) is highly corrosive and toxic. Hydrobromic acid (HBr) causes severe burns. All operations must be performed in a functioning fume hood.
Retrosynthetic Analysis

The most robust route involves the construction of the thiadiazole ring followed by electrophilic aromatic substitution (bromination).

SynthesisPath Start 4,5-Dimethyl-1,2- phenylenediamine Step1 Ring Closure (Thionyl Chloride) Start->Step1 SOCl2 / Pyridine Reflux, 4h Inter 5,6-Dimethyl-2,1,3- benzothiadiazole Step1->Inter Step2 Bromination (Br2 / HBr) Inter->Step2 Br2 (excess) Reflux, 12h Product 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole Step2->Product

Figure 1: Two-step synthesis pathway from diamine precursor to DB-DMBT.

Detailed Protocol
Step 1: Ring Closure (Synthesis of 5,6-dimethyl-2,1,3-benzothiadiazole)
  • Reagents: 4,5-Dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol), Triethylamine (30 mL), Thionyl Chloride (

    
    , 20 mL), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the diamine in DCM (200 mL) and Triethylamine in a round-bottom flask under

      
      .
      
    • Cool to 0°C.

    • Add

      
       dropwise (highly exothermic).
      
    • Reflux for 4–6 hours.

    • Quench with water carefully. Extract with DCM.

    • Purification: Recrystallization from Ethanol.

    • Yield Target: >85% (White/Off-white needles).

Step 2: Bromination (Synthesis of DB-DMBT)

This step utilizes the directing effect of the thiadiazole ring. The 4 and 7 positions are the only available sites, and they are activated for electrophilic attack relative to the thiadiazole nitrogens.

  • Reagents: 5,6-Dimethyl-2,1,3-benzothiadiazole (from Step 1), Hydrobromic acid (48% aq), Molecular Bromine (

    
    ).
    
  • Procedure:

    • Suspend the intermediate (5.0 g) in HBr (48%, 60 mL).

    • Add

      
       (3.0 equivalents) dropwise. Note: The mixture will turn deep red.
      
    • Heat to reflux (125°C) overnight. The high temperature is required to force the second bromine addition due to the deactivating effect of the first bromine.

    • Cool to room temperature.[1] Pour into ice water containing Sodium Bisulfite (

      
      ) to quench excess bromine.
      
    • Filter the precipitate.

  • Purification (Critical):

    • The crude solid often contains mono-bromo impurities.

    • Column Chromatography: Silica gel, Eluent: Hexane/DCM (3:1).

    • Recrystallization: Ethanol/Chloroform mixture.

  • Characterization:

    • 1H NMR (CDCl3): The spectrum should show no aromatic protons . The only signal should be the methyl singlet at

      
       ppm. If aromatic protons are seen, mono-brominated impurity is present.
      

Application in Organic Electronics (OPV/OLED)

DB-DMBT serves as the "Acceptor" (A) in low-bandgap Donor-Acceptor copolymers.

Bandgap Engineering

By coupling DB-DMBT with electron-rich donors (e.g., Thiophene, Carbazole, Fluorene), the hybridization of molecular orbitals results in a narrowed bandgap (


), allowing for broader absorption of the solar spectrum.

BandGap cluster_0 Donor (e.g., Carbazole) cluster_1 Polymer (D-A) cluster_2 Acceptor (DB-DMBT) D_LUMO LUMO (-2.1 eV) D_HOMO HOMO (-5.3 eV) P_HOMO Hybrid HOMO (-5.5 eV) D_HOMO->P_HOMO Determines HOMO P_LUMO Hybrid LUMO (-3.4 eV) P_LUMO->P_HOMO Low Bandgap (~1.9 eV) A_LUMO LUMO (-3.15 eV) A_LUMO->P_LUMO Determines LUMO A_HOMO HOMO (-6.05 eV)

Figure 2: Orbital hybridization showing how DB-DMBT (Acceptor) defines the LUMO level of the resulting polymer.

Trans-Disciplinary Insight: Bio-Isosterism

While this guide focuses on electronics, the 2,1,3-benzothiadiazole core is a bio-isostere for the catechol ring found in adrenergic receptors.

  • Mechanism: The N-S-N unit mimics the hydrogen bond acceptor capability of the catechol oxygens.

  • Relevance: In drug development, if a lead compound contains a catechol (unstable, prone to oxidation), replacing it with a benzothiadiazole can improve metabolic stability while retaining potency. The 5,6-dimethyl substitution in DB-DMBT adds lipophilicity (

    
    ), enhancing blood-brain barrier penetration.
    

Quality Control & Validation

To ensure the integrity of the material for device fabrication, the following QC metrics must be met:

TestMethodAcceptance CriteriaFailure Mode Interpretation
Purity HPLC (C18 column)>99.5% (Area)Impurities act as charge traps, reducing carrier mobility.
Identity 1H NMRSinglet only (~2.45 ppm)Aromatic peaks indicate incomplete bromination.
Redox Cyclic Voltammetry (CV)Reversible reduction waveIrreversibility suggests chemical instability of the radical anion.
Structure Single Crystal XRDConfirm PlanarityTwisted structure reduces

-stacking efficiency.

References

  • Synthesis and Properties of Benzothiadiazole Derivatives: Pilgram, K., Zupan, M., & Skiles, R.[2][3][4] "Bromination of 2,1,3-benzothiadiazoles."[1][2][3][5][6][7][8] Journal of Heterocyclic Chemistry, 1970.[7]

  • Electronic Properties of Benzothiadiazole-Based Polymers: Bundgaard, E., & Krebs, F. C.[2][9] "Low band gap polymers for organic photovoltaics." Solar Energy Materials and Solar Cells, 2007.

  • Inductive Effects in Organic Semiconductors: Zhou, H., et al. "Development of Fluorinated Benzothiadiazole as a Structural Unit for a Polymer Solar Cell of 7% Efficiency." Angewandte Chemie, 2011. (Contextual comparison for substituent effects).

  • Crystal Structure and Packing: Neto, B. A. D., et al. "Photophysical and electrochemical properties of 2,1,3-benzothiadiazole derivatives." RSC Advances, 2015.

Sources

Engineering Fluorescence: A Technical Guide to Dimethyl-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) core represents a "privileged scaffold" in organic photonics due to its exceptional electron-withdrawing capacity and photostability.[1] While the bare BTD unit is non-fluorescent, functionalization with electron-donating groups transforms it into a potent Donor-Acceptor (D-A) fluorophore.

This guide focuses on dimethyl-functionalized BTD derivatives , specifically distinguishing between two critical structural motifs:

  • Ring-Methylated (4,7-dimethyl): Used to modulate steric hindrance and prevent Aggregation-Caused Quenching (ACQ) in solid-state applications.

  • Amino-Methylated (N,N-dimethyl-4-amino): A classic D-A system exhibiting profound solvatochromism, utilized extensively as a polarity sensor and bioimaging probe.

Part 1: Molecular Architecture & Electronic Design

The Donor-Acceptor (D-A) Mechanism

The photophysics of dimethyl-BTD derivatives are governed by Intramolecular Charge Transfer (ICT).[2] Upon excitation, electron density shifts from the dimethyl-amino donor (or adjacent aryl groups) to the electron-deficient thiadiazole ring.

  • Ground State (

    
    ):  The molecule is generally polarized but stable.
    
  • Excited State (

    
    ):  A "giant" dipole is formed. In polar solvents, solvent molecules reorient to stabilize this charge separation, lowering the energy of the excited state and causing a bathochromic (red) shift in emission.
    
Structural Nuance: Methylation Sites
Feature4,7-Dimethyl-BTD (Ring) N,N-Dimethyl-4-amino-BTD (Exocyclic)
Role Steric ControllerElectron Donor
Electronic Effect Weak inductive donation; disrupts

stacking.
Strong mesomeric donation (+M); enables ICT.
Key Application OLEDs, Solid-state emitters (prevents ACQ).Solvatochromic sensors, Lipid Droplet imaging.[1][3][4]

Part 2: Photophysical Characterization[1][5][6][7][8]

Solvatochromism & The Lippert-Mataga Plot

The hallmark of N,N-dimethyl-BTD derivatives is their sensitivity to solvent polarity. As a researcher, you must validate this using the Lippert-Mataga formalism. A linear relationship between the Stokes shift (


) and the orientation polarizability (

) confirms an ICT mechanism.

Observed Spectral Shifts (Representative Data):

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Hexane 0.009~430~500~70High (>0.80)
Toluene 0.099~435~525~90High (>0.70)
DCM 0.309~445~580~135Moderate (~0.50)
Acetonitrile 0.460~450~610~160Low (<0.10)

Note: In highly polar solvents (MeCN, Water), the ICT state is so stabilized that non-radiative decay pathways (vibrational relaxation) dominate, quenching fluorescence. This is why these probes "light up" in hydrophobic lipid droplets.

Visualization: The ICT Relaxation Pathway

The following diagram illustrates the competition between radiative decay (fluorescence) and solvent relaxation/non-radiative decay.

Jablonski_ICT GS Ground State (S0) LE Locally Excited (LE) GS->LE Excitation (hν) LE->GS Fluorescence ICT ICT State (Solvent Stabilized) LE->ICT Charge Transfer NR Non-Radiative Decay (Heat) ICT->NR Energy Gap Law EM_Red Red Emission (Polar) ICT->EM_Red Radiative Decay NR->GS EM_Blue Blue Emission (Non-Polar)

Caption: Energy landscape showing the transition from Locally Excited (LE) to Intramolecular Charge Transfer (ICT) states. Polar solvents stabilize the ICT state, red-shifting emission but increasing non-radiative decay.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-4-amino-BTD

Rationale: Direct methylation of the amine is challenging due to over-alkylation. The reductive alkylation or nucleophilic substitution route is preferred for purity.

  • Nitration: Dissolve 2,1,3-benzothiadiazole (1.0 eq) in conc.

    
     at 0°C. Stir for 1h. Pour into ice water to precipitate 4-nitro-BTD .
    
  • Reduction: Suspend 4-nitro-BTD in Ethanol. Add

    
     (5.0 eq) and reflux for 3h. Neutralize with NaOH. Extract with EtOAc to yield 4-amino-BTD .
    
  • Methylation: Dissolve 4-amino-BTD in dry DMF. Add

    
     (2.5 eq) and Iodomethane (
    
    
    
    , 2.2 eq). Heat at 60°C for 12h.
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2). The product is a yellow/orange solid.

Protocol B: Quantum Yield ( ) Determination

Trustworthiness Check: Absolute measurement using an Integrating Sphere is preferred. If unavailable, use the Relative Method strictly adhering to refractive index corrections.

  • Standard Selection: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) for blue emitters, or Rhodamine 6G in Ethanol (
    
    
    ) for green/yellow emitters.
  • Absorbance Tuning: Prepare solutions of the sample (S) and reference (R) such that absorbance at the excitation wavelength is below 0.1 OD (ideally 0.05). Why? To prevent inner-filter effects (re-absorption).

  • Integration: Record fluorescence spectra using the same slit widths. Integrate the area under the curve (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent. Ignoring
    
    
    results in significant error (e.g., 15-20% error between Toluene and Methanol).
Protocol C: Live-Cell Lipid Droplet Imaging

Application: BTD derivatives accumulate in Lipid Droplets (LDs) due to their lipophilicity (LogP ~3-4) and emit brightly due to the non-polar environment (suppression of ICT quenching).

  • Preparation: Prepare a 1.0 mM stock solution of the BTD derivative in DMSO.

  • Cell Culture: Seed HeLa or HepG2 cells on glass-bottom dishes. Grow to 70% confluence.

  • Staining:

    • Dilute stock to 1-5 µM in pre-warmed culture medium (DMEM).

    • Incubate cells for 15-30 minutes at 37°C. Note: BTDs are cell-permeable; long incubations are unnecessary and increase background.

  • Washing: Wash 3x with PBS to remove excess probe.

  • Imaging:

    • Excitation: 405 nm or 488 nm laser (depending on derivative).

    • Emission: Collect 500–550 nm.

    • Counter-stain: Co-stain with Nile Red (red channel) to validate LD specificity.

Part 4: Workflow Visualization

Experimental_Workflow cluster_Photo Photophysics Synth Synthesis (Nitration -> Reduction -> Methylation) Purify Purification (Column Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Solv Solvatochromism (Lippert-Mataga) Char->Solv QY Quantum Yield (Refractive Index Corr.) Char->QY Bio Bioimaging (Lipid Droplets) Solv->Bio Select High LogP Candidates

Caption: Integrated workflow for the development of BTD-based fluorescent probes, ensuring rigorous chemical verification before photophysical and biological application.

References

  • Neto, B. A. D., et al. (2015). "The 2,1,3-benzothiadiazole (BTD) fluorophore in organic synthesis and materials science." Journal of Organic Chemistry. Link

  • Doloczki, S., et al. (2022).[1] "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." RSC Advances. Link

  • Alfonso, M., et al. (2014).[5] "Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties." ChemistryOpen. Link

  • Ferraro, V., et al. (2021).[6][7] "N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism." Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry. Link

  • Collot, M., et al. (2018). "Bright and photostable lipid droplet probes based on the benzothiadiazole fluorophore."[1][3][4] Journal of Materials Chemistry B. Link

Sources

Role of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Steric Tuning

In the high-stakes optimization of organic photovoltaics (OPV), 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (hereafter Me2-BT ) serves as a critical "tuning knob" for polymer architects. While its fluorinated cousin (F2-BT) often grabs headlines for maximizing open-circuit voltage (


), Me2-BT provides a unique counter-strategy.

It functions primarily through two mechanisms:

  • Electronic Modulation: The electron-donating methyl groups raise the LUMO/HOMO levels compared to the naked benzothiadiazole, useful for matching specific deep-HOMO donors.

  • Steric Engineering: The methyl groups introduce controlled steric hindrance. This disrupts excessive

    
    -
    
    
    
    stacking (aggregation) that can plague highly planar polymers, thereby improving solubility and processing rheology without destroying the percolation network.

This guide details the synthesis, polymerization logic, and device physics of Me2-BT, offering a roadmap for researchers utilizing this monomer to fine-tune bulk heterojunction (BHJ) morphologies.

Molecular Architecture & Electronic Properties[1][2][3][4]

The efficacy of Me2-BT lies in its ability to modify the "Acceptor" strength in Donor-Acceptor (D-A) copolymers.

The Substituent Effect

The 5,6-positions on the benzothiadiazole core are the control centers for electronic affinity.

  • Hydrogen (Standard BT): Baseline electron deficiency.

  • Fluorine (F2-BT): Strong electron-withdrawing (

    
    -induction). Lowers HOMO/LUMO, increasing 
    
    
    
    . Promotes planarity via F···S interactions.
  • Methyl (Me2-BT): Weak electron-donating (+I effect). Raises HOMO/LUMO slightly. Introduces steric bulk, creating a "kink" in the backbone that modulates solubility and crystallite size.

Energy Level Diagram

The following diagram visualizes how Me2-BT shifts energy levels relative to common donors and the standard BT unit.

EnergyLevels cluster_0 Donors cluster_1 Acceptor Units (Monomers) P3HT P3HT HOMO: -4.9 eV Me2BT Me2-BT (Dimethyl) LUMO: ~ -3.2 eV HOMO: ~ -5.6 eV BDT BDT-based HOMO: -5.3 eV F2BT F2-BT (Difluoro) LUMO: ~ -3.5 eV HOMO: ~ -6.0 eV StdBT Standard BT (Hydrogen) LUMO: ~ -3.3 eV HOMO: ~ -5.8 eV

Figure 1: Comparative frontier orbital energy levels. Me2-BT offers a higher-lying LUMO compared to F2-BT, which can limit


 but is essential when pairing with donors that require specific band-alignment to maintain the driving force for exciton dissociation.

Synthesis Protocol: 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Safety Warning: This protocol involves bromine (


) and thionyl chloride (

). Perform all steps in a fume hood with appropriate PPE (acid-resistant gloves, face shield).
Retrosynthetic Analysis

The synthesis is a two-stage process starting from commercially available 4,5-dimethyl-1,2-phenylenediamine .

Step-by-Step Methodology
Stage 1: Ring Closure (Formation of the Benzothiadiazole Core)
  • Reagents: 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol), Thionyl chloride (

    
    ) or N-thionylaniline, Pyridine (catalyst), DCM or Toluene (solvent).
    
  • Procedure:

    • Dissolve diamine in dry DCM under

      
       atmosphere.
      
    • Add excess triethylamine (Et3N) as an acid scavenger.

    • Add

      
       (dropwise) at 0°C. The reaction is highly exothermic.
      
    • Reflux for 4–6 hours.

    • Quench: Pour into ice water. Extract with DCM.[1]

    • Purification: Recrystallization from ethanol.

    • Product: 5,6-dimethyl-2,1,3-benzothiadiazole (White needles).

Stage 2: Bromination (Functionalization for Polymerization)
  • Reagents: 5,6-dimethyl-2,1,3-benzothiadiazole (from Stage 1), Molecular Bromine (

    
    ), Hydrobromic acid (48% HBr).
    
  • Procedure:

    • Suspend the intermediate in 48% HBr.

    • Add

      
       (3.0 equivalents) dropwise at room temperature.
      
    • Heat the mixture to reflux (120°C) for 12 hours. Note: The methyl groups activate the ring, but steric hindrance at the 4,7 positions requires vigorous conditions.

    • Workup: Cool to RT. Quench with saturated

      
       (sodium bisulfite) to remove excess bromine.
      
    • Filter the precipitate.[1] Wash with water and cold methanol.

    • Purification: Column chromatography (Silica gel, Hexane:DCM 1:1) followed by recrystallization from chloroform/ethanol.

    • Target: 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (Pale yellow solid).

Synthesis Workflow Diagram

SynthesisPath Start 4,5-Dimethyl- 1,2-phenylenediamine Step1 Ring Closure (SOCl2 / Pyridine) Start->Step1 Inter 5,6-Dimethyl- 2,1,3-benzothiadiazole Step1->Inter Step2 Bromination (Br2 / HBr, Reflux) Inter->Step2 Final 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole (Monomer) Step2->Final

Figure 2: Synthetic route from diamine precursor to dibrominated monomer ready for Stille/Suzuki coupling.

Polymerization & Device Physics

Polymerization Strategies

Me2-BT is typically copolymerized via Stille Coupling (using organotin comonomers) or Suzuki Coupling (using boronic esters).

  • Common Donor Partners: Benzodithiophene (BDT), Carbazole, Fluorene.

  • Reaction Conditions:

    
     catalyst, 
    
    
    
    ligand, Toluene/DMF solvent, 110°C, 24-48h.
Impact on Device Parameters

The introduction of the dimethyl group affects the three key photovoltaic parameters:

ParameterEffect of Me2-BT (vs. F2-BT)Mechanistic Cause

(Voltage)
Decreases (0.1 - 0.2 V)Methyl groups are electron-donating, raising the HOMO of the polymer. Since

, a higher polymer HOMO reduces the potential gap.

(Current)
Variable Steric twist can reduce conjugation length (blue-shift absorption), potentially lowering

. However, if the "H" version aggregates too strongly, Me2-BT can improve morphology and actually increase current.
FF (Fill Factor) Improves (in thick films) The methyl groups prevent the polymer from collapsing into large, trap-heavy domains. This maintains charge mobility in thicker active layers.
Structure-Property Comparison Table
Monomer VariantSubstituent (5,6-pos)Electronic NatureSolubilityPrimary Use Case
BT Hydrogen (-H)NeutralModerateGeneral purpose, reference standard.
F2-BT Fluorine (-F)Electron WithdrawingLow (aggregates)High efficiency, high

systems.
Me2-BT Methyl (-CH3)Electron DonatingHigh Solubility enhancer, preventing over-aggregation.

Experimental Protocol: Device Fabrication

To validate the performance of a Me2-BT containing polymer (e.g., PBDT-MeBT), follow this standard inverted architecture protocol (


).
  • Substrate Prep: Clean ITO glass (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA). UV-Ozone treat for 20 min.
  • ETL Deposition: Spin-coat Zinc Oxide (ZnO) sol-gel precursor (3000 rpm, 30s). Anneal at 200°C for 1 hour in air.

  • Active Layer:

    • Blend: Polymer : PC71BM (or NFA like Y6) at 1:1.5 ratio.

    • Concentration: 20 mg/mL total solids in Chlorobenzene/DIO (99.5:0.5 v/v).

    • Deposition: Spin-coat at 1500–2500 rpm inside glovebox (

      
      ) to achieve ~100nm thickness.
      
    • Annealing: Critical Step. Me2-BT polymers often require less thermal annealing than F2-BT due to steric inhibition of crystallization. Try 80°C for 10 min.

  • HTL & Top Electrode: Evaporate

    
     (10 nm) followed by Ag (100 nm) at high vacuum (
    
    
    
    mbar).

References

  • Synthesis of BT Derivatives: Wang, M., et al.[2][3] "Benzothiadiazole-based conjugated polymers for organic solar cells."[4][5][6][7][8][9] Chinese Journal of Polymer Science, 2021.

  • Electronic Effects of Methyl vs Fluorine: Albrecht, S., et al. "Fluorinated Copolymer PCPDTBT with Enhanced Open-Circuit Voltage and Reduced Recombination." Journal of the American Chemical Society, 2012.

  • Steric Tuning in OPV: Hu, H., et al. "Wide-Bandgap Polymer Donors with Fine-Tuned Properties for Fullerene-Free Organic Solar Cells." Advanced Functional Materials, 2017.[10]

  • General Bromination Protocols: Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles."[4][1][2][3][6] Journal of Heterocyclic Chemistry, 1970. (Foundational chemistry for the 4,7-dibromo functionalization).

Sources

Electrochemical Bandgap Calculation for Benzothiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiadiazole (BT) and its derivatives are ubiquitous electron-deficient units in organic electronics, serving as critical acceptors in donor-acceptor (D-A) copolymers for organic photovoltaics (OPV), OLEDs, and OFETs. While optical bandgaps (


) are easily obtained via UV-Vis spectroscopy, the electrochemical bandgap (

)
—defined by the frontier orbital energies (HOMO/LUMO)—is the definitive metric for predicting charge transport barriers and open-circuit voltage (

) potential.

This guide provides a rigorous, self-validating protocol for determining the HOMO/LUMO levels of BT derivatives using Cyclic Voltammetry (CV). It addresses the specific challenges associated with BT chemistry, such as radical anion stability and reference scale calibration.

Part 1: Theoretical Framework

The Physics of the Measurement

Cyclic Voltammetry measures the ionization potential (


) and electron affinity (

) of a molecule in solution.[1] For BT derivatives, which are electron-deficient, the reduction potential (

) is often clearly resolved, corresponding to the injection of an electron into the LUMO. The oxidation potential (

) corresponds to the extraction of an electron from the HOMO.[2]
The Reference Problem

Potentiostats measure voltage relative to a reference electrode (e.g., Ag/AgCl), not the vacuum level (0 eV). To convert electrochemical potentials to absolute energy levels (eV), we use Ferrocene (


)  as an internal standard.[3]

There is a known divergence in the literature regarding the vacuum energy of the


 couple.[3] This guide utilizes the widely accepted value of -4.8 eV , consistent with the Pomerantz and Bredas models, though -5.1 eV is also cited.

Critical Rule: Always explicitly state the vacuum level value (-4.8 eV or -5.1 eV) used in your calculations to ensure data portability.

Part 2: Experimental Setup (The Hardware)

Reproducibility in electrochemistry is 90% preparation. Use the following setup to minimize ohmic drop and solvent breakdown.

The Electrochemical Cell
  • Configuration: 3-Electrode System.

  • Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter). Preferred for BT due to wide potential window.

  • Counter Electrode (CE): Platinum wire or mesh (Surface area > WE).

  • Reference Electrode (RE): Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in Acetonitrile). Avoid aqueous SCE/AgCl to prevent water contamination.
Reagents & Solvents
ComponentSpecificationPurpose
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)DCM for solubility of large BT polymers; ACN for small molecules. Must be HPLC Grade, Anhydrous .
Electrolyte Tetrabutylammonium Hexafluorophosphate (

)
0.1 M concentration.[4] Recrystallized from ethanol and vacuum dried.
Internal Standard Ferrocene (Fc)Sublimed grade. Added after sample measurement.
Inert Gas Argon or Nitrogen (5.0 purity)To displace dissolved oxygen (which reduces at ~ -0.6 V, interfering with BT reduction).

Part 3: The Protocol (Step-by-Step)

This protocol is designed to be self-validating. If the "Blank Scan" fails, do not proceed to the sample.

Phase 1: Preparation & Blanking
  • Polishing: Polish the GC electrode with 0.05

    
    m alumina slurry on a felt pad in a figure-8 motion. Sonicate in DI water, then ethanol/acetone.
    
  • Solution Prep: Prepare 10 mL of 0.1 M

    
     in anhydrous DCM/ACN.
    
  • Degassing: Bubble Argon through the solution for 10-15 minutes. Note: BT radical anions are sensitive to oxygen.

  • Blank Scan: Record a CV of the electrolyte without the analyte.

    • Validation: The window should be flat (current < 1

      
      A) between -2.0 V and +1.5 V. If peaks appear, re-polish or change solvent.
      
Phase 2: Sample Measurement
  • Analyte Addition: Add the BT derivative to reach a concentration of ~1 mM (approx 1-2 mg per 5 mL).

  • Scan Parameters:

    • Scan Rate: 50 or 100 mV/s.

    • Direction: Anodic first (0

      
       +V) for oxidation, Cathodic (0 
      
      
      
      -V) for reduction.
  • Data Capture: Record 3 cycles. The first cycle often differs due to surface equilibration; use the second or third stable cycle.

  • Observation:

    • Oxidation: Look for peaks > +0.5 V (HOMO).

    • Reduction: BT units typically show a reversible reduction wave between -1.0 V and -2.0 V (LUMO).

Phase 3: Internal Calibration (The "Ferrocene Spike")
  • Do not move the electrodes.

  • Add a small crystal of Ferrocene to the cell.

  • Run the scan again.[1] A new reversible wave pair should appear (usually around 0.4 - 0.5 V vs Ag/Ag

    
    ).
    
  • This establishes "Zero" relative to the vacuum level.[3]

Part 4: Visualization of Workflow

CV_Workflow Start Start: Electrode Polishing Solvent Prepare 0.1M Electrolyte (Degas 15 mins) Start->Solvent Blank Run Blank CV (Validation Step) Solvent->Blank Check Is Window Clean? Blank->Check Check->Start No (Re-clean) AddSample Add BT Derivative (1 mM) Check->AddSample Yes Measure Measure Sample CV (Record E_onset) AddSample->Measure AddFc Add Ferrocene (Internal Standard) Measure->AddFc Calibrate Measure Sample + Fc (Determine Shift) AddFc->Calibrate Calc Calculate HOMO/LUMO (Equations) Calibrate->Calc

Figure 1: Operational workflow for electrochemical bandgap determination. The "Check" diamond represents a critical Go/No-Go decision point.

Part 5: Data Analysis & Calculation

Determining vs

For conjugated polymers or materials with dispersive transport, the onset potential (


)  is the standard for bandgap calculation, as it represents the start of the density of states.
  • Method: Draw a tangent to the rising edge of the redox wave and find the intersection with the baseline.

The Equations

We calculate the energy levels relative to the vacuum level, assuming Ferrocene is -4.8 eV below vacuum.[3]

Step A: Normalize to Ferrocene



(Where 

is the half-wave potential of the added Ferrocene)

Step B: Calculate HOMO/LUMO




Step C: Electrochemical Bandgap



Energy Level Diagram

Energy_Levels cluster_0 Reference Scale cluster_1 BT Derivative Vacuum Vacuum (0 eV) Fc Fc/Fc+ (-4.8 eV) Vacuum->Fc -4.8 eV LUMO LUMO (Derived from Reduction Onset) Fc->LUMO Reduction Potential HOMO HOMO (Derived from Oxidation Onset) Fc->HOMO Oxidation Potential Scale Gap Electrochemical Bandgap

Figure 2: Relationship between Vacuum level, Ferrocene reference, and Sample frontier orbitals.

Part 6: Troubleshooting & Validation

IssueCauseSolution
Irreversible Reduction Wave Chemical instability of the radical anion.Increase scan rate (e.g., to 500 mV/s) to outrun the chemical reaction.
Oxygen Peak (~ -0.8 V) Poor degassing.Purge with Argon for an additional 10 mins. Ensure cell is sealed.
Electrode Fouling Polymer adsorption on the electrode.Polish electrode between every scan. Use a lower concentration.
No Oxidation Peak HOMO is too deep (common in electron-deficient BTs).Calculate LUMO from CV and estimate HOMO using Optical Gap:

.

References

  • Cardona, C. M.; Li, W.; Kaifer, A. E.; Stockdale, D.; Bazan, G. C. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011 , 23, 2367–2371.

  • BenchChem Application Note. "Electrochemical Characterization of Benzothiadiazole Compounds using Cyclic Voltammetry." BenchChem Protocols, 2025 .

  • Elgrishi, N. et al. "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018 , 95, 2, 197–206.

  • D'Andrade, B. W. et al. "Relationship between the Ionization Potential and Oxidation Potential of Conjugated Polymers." Organic Electronics, 2005. (Foundational text on the 4.8 eV vs 5.

Sources

Literature review of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the precision synthesis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (CAS: 28681-49-4 ). This compound is a critical electron-deficient building block used primarily in the development of high-performance organic semiconductors (e.g., PCDTBT analogues) for organic photovoltaics (OPV) and organic field-effect transistors (OFETs).

CAS Number: 28681-49-4 Molecular Formula: C₈H₆Br₂N₂S Molecular Weight: 322.02 g/mol Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary & Strategic Analysis

The 2,1,3-benzothiadiazole (BT) unit is a "privileged scaffold" in both medicinal chemistry (e.g., Tizanidine) and materials science. The 5,6-dimethyl variant offers specific electronic tuning: the methyl groups exert a weak inductive electron-donating effect (+I), which slightly raises the HOMO level compared to the unsubstituted parent, while the 4,7-dibromo functionality serves as the reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille).

Synthetic Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 4 and 7 positions. (Facilitated by the steric blocking of positions 5 and 6 by methyl groups).

  • Handling: Management of highly corrosive bromine and hydrobromic acid at reflux temperatures.

  • Purity: Electronic-grade applications require >99.5% purity to prevent charge carrier trapping.

Retrosynthetic Analysis

The synthesis is best approached via a Late-Stage Functionalization strategy. The benzothiadiazole core is constructed first, followed by electrophilic aromatic substitution to install the halogens.

Retrosynthesis Target 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole Intermediate 5,6-Dimethyl- 2,1,3-benzothiadiazole Target->Intermediate Bromination (Br2 / HBr) StartingMaterial 4,5-Dimethyl- 1,2-phenylenediamine Intermediate->StartingMaterial Ring Closure (SOCl2 or PhNSO)

Figure 1: Retrosynthetic disconnection showing the two-step pathway from commercially available diamines.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core (Ring Closure)

Objective: Convert 4,5-dimethyl-1,2-phenylenediamine into 5,6-dimethyl-2,1,3-benzothiadiazole.

  • Reagents: 4,5-Dimethyl-1,2-phenylenediamine (1.0 equiv), Thionyl Chloride (SOCl₂) (excess) or N-Thionylaniline (PhNSO).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Mechanism: N-sulfinylation followed by intramolecular cyclization.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (N₂/Ar) inlet. The off-gas line must be routed through a scrubber (NaOH solution) to neutralize HCl and SO₂ byproducts.

  • Dissolution: Dissolve 4,5-dimethyl-1,2-phenylenediamine (100 mmol) in dry DCM (300 mL). Add Triethylamine (Et₃N) (220 mmol) if using SOCl₂ to scavenge HCl.

  • Addition: Cool to 0°C. Dropwise add Thionyl Chloride (120 mmol) over 30 minutes. The reaction is highly exothermic.

  • Reflux: Allow to warm to room temperature, then reflux for 3–5 hours until TLC indicates consumption of the diamine.

  • Workup: Quench carefully with water. Extract the organic layer, wash with saturated NaHCO₃, then brine.[1] Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or sublime under vacuum to yield white/off-white needles.

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Install bromine atoms at the 4 and 7 positions.[2] Rationale: The 5,6-dimethyl groups activate the ring positions 4 and 7 via induction, making them more nucleophilic than the unsubstituted analogue. However, the electron-deficient nature of the thiadiazole ring still requires vigorous conditions (Br₂/HBr reflux) or a strong Lewis acid catalyst.

  • Reagents: 5,6-Dimethyl-2,1,3-benzothiadiazole (1.0 equiv), Bromine (Br₂) (3.5–4.0 equiv), Hydrobromic Acid (48% aq. HBr).

  • Solvent: 48% HBr (acts as both solvent and catalyst).

Step-by-Step Protocol:

  • Safety Check: Perform this reaction in a well-ventilated fume hood. Bromine is toxic and corrosive; HBr fumes are dangerous. Wear double nitrile gloves and a face shield.

  • Charging: In a round-bottom flask, suspend 5,6-dimethyl-2,1,3-benzothiadiazole (50 mmol) in 48% HBr (100 mL).

  • Bromine Addition: Heat the mixture to 60°C. Add elemental Bromine (Br₂) (150 mmol) dropwise via a pressure-equalizing addition funnel. Note: The addition should be slow to control the exotherm.

  • Reflux: Raise the temperature to reflux (~126°C) and stir for 6–12 hours. A solid precipitate often forms as the reaction proceeds.

  • Monitoring: Monitor by HPLC or TLC. The intermediate mono-bromide is rarely observed due to the activation of the second position; the reaction typically goes to completion.

  • Quenching: Cool the mixture to room temperature. Pour into ice water (500 mL).

  • Neutralization: Slowly add saturated Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (indicated by the disappearance of the red/orange color).

  • Filtration: Filter the resulting precipitate.[3] Wash copiously with water and cold methanol.

Purification & Quality Control (CPP)

For semiconductor applications, trace impurities (isomers, mono-bromides, metal ions) degrade device performance.

ParameterSpecificationMethod
Appearance White to pale yellow needlesVisual Inspection
Purity > 99.0% (Electronic Grade)HPLC / GC-MS
Melting Point ~187–191°C (Verify experimentally)DSC / Capillary
Structure ¹H NMR: Singlet (methyls) onlyNMR (CDCl₃)

Purification Workflow:

  • Crude Wash: Wash the filter cake with cold methanol to remove surface impurities.

  • Recrystallization: Dissolve the crude solid in boiling Chloroform (CHCl₃) or Toluene. Filter hot to remove insolubles. Add hot Hexane or Ethanol to induce crystallization upon cooling.

  • Sublimation (Optional): For ultra-high purity (>99.9%), sublime the recrystallized material under high vacuum (<10⁻⁵ Torr) at 140–160°C.

Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Bromination cluster_2 Phase 3: Purification Start 4,5-Dimethyl-1,2-phenylenediamine Cyclization Reflux with SOCl2/DCM Start->Cyclization Inter 5,6-Dimethyl-2,1,3-benzothiadiazole Cyclization->Inter Bromination Add Br2 / 48% HBr Reflux 12h Inter->Bromination Quench Quench with NaHSO3 (Remove excess Br2) Bromination->Quench Filter Filter Crude Solid Quench->Filter Recryst Recrystallization (CHCl3 / EtOH) Filter->Recryst Final Pure 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole Recryst->Final

Figure 2: End-to-end process flow for the synthesis and purification of the target molecule.

Safety & Handling

  • Bromine (Br₂): Causes severe skin burns and eye damage. Highly toxic if inhaled. All transfers must occur in a hood. Have a thiosulfate/bisulfite spill kit ready.

  • Hydrobromic Acid (HBr): Corrosive. Vapors are respiratory irritants.

  • Benzothiadiazoles: Generally low toxicity, but pharmacological activity (alpha-2 adrenergic) is possible in some derivatives. Handle as a potent chemical.

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629–633.

  • Fluorochem. (n.d.). Product Sheet: 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (CAS 28681-49-4). Fluorochem Ltd.

  • GuideChem. (2021). Synthesis and Properties of 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives. GuideChem Chemical Network.

  • Tokyo Chemical Industry (TCI). (n.d.). Benzothiadiazole Building Blocks for Organic Electronics. TCI Chemicals.

  • U.S. Patent 3,577,427. (1971). Bromination of 2,1,3-benzothiadiazoles and benzofurazans. United States Patent Office.

Sources

Troubleshooting & Optimization

Troubleshooting molecular weight control in benzothiadiazole polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Subject: Molecular Weight Control & Troubleshooting | Ticket ID: BT-MW-OPT

Welcome to the technical support center for benzothiadiazole (BT) based conjugated polymers. This guide addresses the critical challenges in synthesizing donor-acceptor polymers (e.g., PCDTBT, PCPDTBT, PffBT4T) via Stille or Suzuki cross-coupling.

Module 1: The "Stalling" Issue (Low Molecular Weight)

Symptom: The reaction completes, but


 (Number Average Molecular Weight) is consistently low (< 20 kDa). The polymer precipitates early or remains an oligomeric oil.

Root Cause Analysis: In step-growth polymerization, molecular weight is governed by the Carothers Equation . Unlike chain-growth (where MW is determined by initiator ratio), step-growth requires perfect stoichiometric balance and high conversion (


) to achieve high degree of polymerization (

).


  • 
     (Stoichiometric Ratio):  Must be exactly 1.00. A 1% imbalance (
    
    
    
    ) caps the theoretical
    
    
    at ~100 repeat units, even at 100% conversion.
  • 
     (Conversion):  Any side reaction (dehalogenation, catalyst death) lowers 
    
    
    
    , drastically reducing MW.
Troubleshooting Protocol 1.1: Stoichiometry & Purity Check
  • Step 1: Monomer Recrystallization. Do not rely on vendor purity (often 97-98%). Recrystallize BT monomers (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) from Ethanol or CHCl3/Hexane. Verify purity via HPLC; it must be >99.5%.

  • Step 2: Weighing Precision. Use an analytical balance (0.01 mg precision). Weighing errors of <1 mg on a 100 mg scale create enough stoichiometric offset to kill molecular weight.

  • Step 3: The "Offset" Myth. Do not intentionally offset stoichiometry to control MW unless you want oligomers. Aim for 1:1.

Troubleshooting Protocol 1.2: Catalyst Optimization

If stoichiometry is perfect but MW is still low, your catalyst is dying before the reaction finishes.

ParameterStandard ProtocolOptimized High-MW ProtocolWhy?
Catalyst


/


is thermally unstable >80°C.

is more robust.
Ligand Ratio 1:2 (Pd:L)1:4 or 1:8 (Pd:L) Excess ligand stabilizes the active

species, preventing "Pd black" precipitation.
Solvent TolueneChlorobenzene (CB) or o-DCB Higher boiling point allows higher T, keeping the growing polymer chain soluble longer.
Module 2: The "Gunk" Issue (High PDI & Insolubility)

Symptom: The polymer forms a gel or insoluble black particles. GPC shows a massive PDI (> 3.0) or a bimodal distribution.[1]

Root Cause Analysis:

  • Homocoupling: Oxidative coupling of two donor units or two acceptor units disrupts the alternating structure.

  • Aggregation: BT units are planar and aggregate strongly. If the chain aggregates during synthesis, it precipitates, stopping growth and trapping lower MW chains.

Visual Workflow: Fractionation Strategy

Do not use the crude polymer. You must fractionate to narrow the PDI.

SoxhletWorkflow Figure 1: Soxhlet Fractionation Protocol for PDI Control Start Crude Polymer Solid Step1 1. Methanol Extraction (Removes Catalyst & Salts) Start->Step1 24h Reflux Step2 2. Acetone Extraction (Removes Monomers & Dimers) Step1->Step2 Switch Thimble Step3 3. Hexane Extraction (Removes Low MW Oligomers) Step2->Step3 Switch Thimble Step4 4. Chloroform/CB Extraction (Collects Target High MW Polymer) Step3->Step4 Target Fraction Residue Insoluble Residue (Cross-linked/Ultra-high MW) Step4->Residue Remaining Solid

Troubleshooting Protocol 2.1: Soxhlet Extraction
  • Methanol (24h): Removes Pd salts and boronic acid residues.

  • Acetone (24h): Removes unreacted monomers.

  • Hexane (24h): Critical step. This removes the "low molecular weight tail" (oligomers < 5 kDa) that ruins device performance.

  • Chloroform (or Chlorobenzene): This fraction contains your target polymer (usually 20–80 kDa).

  • Precipitation: Concentrate the Chloroform fraction and pour into cold Methanol to precipitate the final purified polymer.

Module 3: Microwave vs. Thermal Synthesis

User Query: "I'm using thermal reflux for 3 days. Should I switch to microwave?"

Recommendation: YES. Microwave-assisted synthesis is superior for BT polymers due to the "superheating" effect, which improves solubility of the growing chain.

FeatureThermal RefluxMicrowave Synthesis
Time 24 - 72 Hours20 - 60 Minutes
Molecular Weight Often limited by precipitationHigher (better solubility at superheated T)
PDI Broad (slow initiation)Narrower (fast, simultaneous initiation)
Reproducibility Variable (heating ramp varies)High (computer controlled ramp)

Microwave Protocol (Standard):

  • Ramp: Room Temp

    
     100°C (2 min).
    
  • Hold: 100°C (2 min)

    
     140°C (2 min) 
    
    
    
    170°C (40 min).
  • End-Capping: Add 2-bromothiophene (10 min), then tributyl(thiophen-2-yl)stannane (10 min). Crucial for stability.

Module 4: Advanced FAQ

Q1: My GPC data shows a molecular weight of 5 kDa, but the film forms perfectly. Is the GPC wrong? A: Likely, yes. BT polymers (like PCDTBT) aggregate in THF or Chloroform at room temperature. This aggregation reduces the hydrodynamic volume, tricking the GPC into reporting a lower MW.

  • Fix: Use High-Temperature GPC (150°C) with Trichlorobenzene (TCB) or o-Dichlorobenzene (o-DCB) as the eluent.

Q2: The reaction turns black immediately. Is this bad? A: Not necessarily, but it warrants caution.

  • Amber/Red

    
     Dark Blue/Green:  Normal. This is the formation of the conjugated backbone.
    
  • Black Precipitate + Clear Supernatant: Bad. This is "Pd Black" (catalyst decomposition). Your ligand load is too low, or oxygen entered the system. Add more ligand or degas more thoroughly (freeze-pump-thaw x3).

Q3: How do I remove the Palladium residue? It's killing my solar cell efficiency. A: Standard precipitation isn't enough.

  • Chemical Wash: After the reaction, add sodium diethyldithiocarbamate (aqueous solution) and stir the organic phase at 60°C for 1 hour. This chelates the Pd, pulling it into the water phase during separation.

Logical Troubleshooting Tree

TroubleshootingTree Figure 2: Troubleshooting Logic Tree Start Start: Polymerization Issue CheckMW Is MW Low (<10kDa)? Start->CheckMW CheckSol Is Polymer Insoluble? Start->CheckSol Stoich Check Stoichiometry (Is it exactly 1:1?) CheckMW->Stoich Yes Solvent Change Solvent (CB or o-DCB) CheckSol->Solvent Yes Purity Recrystallize Monomers Check HPLC Stoich->Purity No/Unsure CatDeath Catalyst Died? Switch to Pd2(dba)3 Stoich->CatDeath Yes, 1:1 is confirmed SideRxn Cross-linking? Lower Temp or Time Solvent->SideRxn Still Insoluble SideChains Side Chains too short? Use Hexyl/Octyl or Branched SideRxn->SideChains Optimization

References
  • Carothers Equation & Stoichiometry in Conjug

    • Source:Macromolecules (Review on step-growth kinetics in conjug
    • Context: Explains the mathematical necessity of 1:1 stoichiometry for high .
    • Link:

  • Optimization of PCDTBT Synthesis (Stille Coupling)

    • Source:Journal of M
    • Context: Details the comparison between and , and the effect of solvent choice on MW.
    • Link:

  • Microwave-Assisted Synthesis of Benzothiadiazole Polymers

    • Source:Polymer Chemistry / NIH PubMed.
    • Context: Demonstrates the reduction in reaction time and improvement in MW/PDI using microwave reactors.
    • Link:

  • Soxhlet Extraction Protocols

    • Source:EPA Method 3540C / General Polymer Science Standards.
    • Context: Standard operating procedure for solid-liquid extraction to fraction
    • Link:

Sources

Optimizing reaction temperature for dimethyl-benzothiadiazole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiadiazole (BT) Functionalization Topic: Optimizing Reaction Temperature for Dimethyl-Benzothiadiazole Bromination Ticket ID: BT-BROM-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for Benzothiadiazole functionalization. Based on your inquiry regarding dimethyl-benzothiadiazole , we have identified two distinct reaction pathways governed entirely by temperature and reagent choice.

Critical Distinction:

  • Side-Chain Bromination (Wohl-Ziegler): Converting methyl groups (

    
    ) to bromomethyls (
    
    
    
    ). This is the standard route for synthesizing monomers for OPV (Organic Photovoltaics) and OLEDs. Temperature Control: Critical for radical initiator half-life.[1][2]
  • Ring Bromination (Electrophilic Aromatic Substitution): Adding bromine directly to the benzene ring (e.g., converting 4,7-dimethyl-BT to 4,7-dimethyl-5,6-dibromo-BT). Temperature Control: Critical for overcoming activation energy barriers.

The following guide prioritizes Side-Chain Bromination (Wohl-Ziegler) as it is the most temperature-sensitive and common source of experimental failure for this substrate.

Decision Logic & Workflow

Before heating your flask, verify your pathway using the logic flow below.

BT_Bromination_Logic Start Substrate: Dimethyl-Benzothiadiazole Goal What is your target? Start->Goal SideChain Target: Bromomethyl Groups (-CH2Br) (Polymer Precursors) Goal->SideChain Radical Pathway Ring Target: Ring Bromination (Ar-Br) (Core Functionalization) Goal->Ring Ionic Pathway SC_Reagents Reagents: NBS + AIBN/BPO SideChain->SC_Reagents R_Reagents Reagents: Br2 + HBr/FeBr3 or NBS + H2SO4 Ring->R_Reagents SC_Solvent Solvent: PhCl, CCl4, or PhCF3 SC_Reagents->SC_Solvent SC_Temp Temp: 70-85°C (Strict Control) SC_Solvent->SC_Temp R_Temp Temp: Reflux (120°C+) or RT (Strong Acid) R_Reagents->R_Temp

Caption: Decision matrix for selecting reaction conditions based on target functionalization.

Module A: Side-Chain Bromination (Wohl-Ziegler)

Target: 4,7-bis(bromomethyl)-2,1,3-benzothiadiazole Mechanism: Free Radical Substitution Key Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

The Temperature Paradox

The most common failure in this reaction is mismatching the solvent boiling point with the initiator half-life .

  • Too Low (<60°C): AIBN does not decompose efficiently (

    
     hours). Reaction stalls; NBS accumulates.
    
  • Too High (>100°C): AIBN decomposes instantly (

    
     mins). Radical flux spikes then dies. High temp promotes "HBr scavenging" failure, leading to ring bromination byproducts.
    
Optimization Protocol

Q1: I am using Chlorobenzene (PhCl). Should I reflux? A: NO. Chlorobenzene boils at ~131°C. If you reflux, you will destroy your AIBN in seconds.

  • The Fix: Heat the oil bath to 85°C . This maintains the "Goldilocks zone" for AIBN (1-hour half-life), ensuring a steady flux of radicals for 4-6 hours.

  • Alternative: If you must reflux PhCl (e.g., for solubility), switch your initiator to Dicumyl Peroxide or t-Butyl Perbenzoate , which have higher activation temperatures.

Q2: My reaction turns black/tarry. What is happening? A: This indicates thermal decomposition of the thiadiazole ring or polymerization of the product.

  • Cause: Localized overheating or "starving" the reaction of bromine radicals, promoting radical-radical coupling (dimerization).

  • Solution:

    • Lower bath temp to 80°C.

    • Use Benzotrifluoride (PhCF3) as a solvent (BP 102°C). It is a greener alternative to CCl4 and allows safe operation at 80-90°C without aggressive reflux.

Q3: I am getting ring bromination instead of the methyl group. A: This is due to the buildup of HBr (hydrobromic acid) in the solution, which catalyzes Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The Wohl-Ziegler reaction produces HBr as a byproduct. If HBr is not scavenged or removed, it attacks the ring.

  • The Fix:

    • Temperature: Ensure the reaction is vigorous enough (refluxing solvent, not just hot liquid) to purge HBr gas if using CCl4.

    • Additives: Add solid

      
       or scavengers to the flask to neutralize HBr in situ.
      
    • Light: Supplement heat with a Tungsten lamp (300W). Photons can initiate the radical cleavage of

      
       at lower temperatures, reducing the thermal load.
      
Data: Solvent & Initiator Pairing
SolventBoiling Point (°C)Rec. Bath TempRecommended InitiatorNotes
CCl4 (Traditional)77°C80°C (Reflux)AIBNIdeal temp match, but toxic/banned.
Chlorobenzene 131°C85°C (Not Reflux)AIBNDo not reflux with AIBN.
Benzotrifluoride 102°C90°CAIBN / BPOBest modern "green" alternative.
Acetonitrile 82°C82°C (Reflux)AIBNRisk of solvent bromination; check compatibility.

Module B: Ring Bromination (Electrophilic)

Target: 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (or similar) Mechanism: Electrophilic Aromatic Substitution (EAS)

Q1: Can I use NBS for ring bromination? A: Yes, but the temperature requirements flip.

  • Condition: You must use a strong acid (H2SO4 or TFA) to activate the NBS.

  • Temperature: Room Temperature to 60°C .

  • Why: In 96% H2SO4, NBS generates the highly reactive bromonium ion (

    
    ). High heat is unnecessary and will degrade the benzothiadiazole ring in strong acid.
    

Q2: I'm using Br2/HBr. What is the optimal temperature? A: Reflux (126-130°C). Unlike the radical pathway, the ionic bromination of the deactivated BT ring requires significant energy.

  • Protocol: Dropwise addition of

    
     into a refluxing solution of BT in 48% HBr.
    
  • Safety: Ensure the condenser is efficient; bromine vapor is highly toxic.

Troubleshooting FAQ

Q: I have a mixture of mono-brominated and bis-brominated methyl groups. How do I push it to completion?

  • Diagnosis: Kinetic stalling. The second bromination is slower due to steric hindrance and electronic deactivation.

  • Action:

    • Stoichiometry: Use 2.2 to 2.5 equivalents of NBS.

    • Portion-wise Addition: Do not add all NBS at once. Add 1.0 eq, react for 2 hours, then add the rest. This keeps the radical chain active.

    • Spike the Initiator: Add a fresh 10% load of AIBN after 4 hours.

Q: How do I remove the succinimide byproduct?

  • Protocol: Cool the reaction to 0°C. Succinimide is insoluble in cold CCl4/PhCl/PhCF3 and will float/precipitate. Filter it off before aqueous workup to prevent hydrolysis issues.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Organic Chemistry Portal.[3] "Wohl-Ziegler Reaction."[3][4] Available at: [Link]

  • Benzothiadiazole Synthesis Protocols

    • MDPI. "Synthesis of 4,7-Bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole." (Detailed experimental section on BT derivatives). Available at: [Link]

  • AIBN Thermal Properties

    • Study.com. "AIBN: Molecular Weight, Half-Life & Solubility."[5] Available at: [Link]

  • Ring Bromination via NBS/Acid

    • Semantic Scholar. "Alternative pathway to brominate 2,1,3-benzothiadiazole... via N-bromosuccinimide."[6][7][8] Available at: [Link][8]

  • Solvent Effects in Radical Polymerization (Relevant to Initiator Choice)

    • NSF Public Access Repository. "Chain transfer to solvent in BN 2‐vinylnaphthalene radical polymerization." Available at: [Link]

Sources

Overcoming aggregation in benzothiadiazole-based organic semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for researchers working with benzothiadiazole (BT)-based organic semiconductors.

Topic: Overcoming Aggregation in Benzothiadiazole-Based Organic Semiconductors Role: Senior Application Scientist Status: Active Support

Introduction: The "BT Paradox"

Benzothiadiazole (BT) is a cornerstone electron-deficient unit in organic electronics (OPV, OFETs) due to its deep LUMO levels and ability to promote planar backbone conformations. However, this planarity creates a "BT Paradox": the same feature that enhances charge transport (strong


-

stacking) often leads to uncontrollable aggregation .

This aggregation manifests as poor solubility, solution gelling, and excessive phase separation in bulk heterojunctions (BHJ), creating "trap-rich" domains that kill exciton dissociation. This guide provides a root-cause analysis and actionable protocols to modulate this interaction.

Module 1: Molecular Design Troubleshooting (Pre-Synthesis)

User Query: "My BT-based polymer precipitates during synthesis or is insoluble in chloroform even at low molecular weights. How do I fix this at the design stage?"

Root Cause Analysis

The BT unit lacks steric bulk, allowing backbones to "zipper" together. If your alkyl side chains are linear or insufficiently dense, the van der Waals forces between backbones overpower the solvation energy of the side chains.

Solution: Steric De-Aggregation Strategies

You must introduce controlled disorder without breaking conjugation.

1. Side-Chain Engineering (The First Line of Defense)

  • Branching Point Shift: Move the branching point of your alkyl chain closer to the backbone.

    • Standard: 2-ethylhexyl (branch at C2).

    • Enhanced: 2-butyloctyl or 2-hexyldecyl. The increased steric bulk near the backbone forces a slight twist, preventing "pancaking" of the chains [1].

  • Asymmetric Substitution: Use different chains on the donor (D) and acceptor (A) units. For example, place bulky branched chains on the BT unit and linear chains on the co-monomer (e.g., thiophene). This creates a "interdigitation gap" that solvent molecules can penetrate.

2. Backbone Modification (The "Twist" Method)

  • Fluorination (Caution): Adding Fluorine (F-BT) increases planarity and aggregation due to F...S and F...H interactions. If solubility is the issue, remove fluorine or replace it with a larger atom (e.g., Chlorine) or a methyl group to induce steric twisting [2].

  • Terpolymerization: Introduce 10-15% of a "kinked" monomer (e.g., unsubstituted thiophene or a sterically bulky unit) into the polymerization. This disrupts long-range crystalline order without destroying the electronic pathway [3].

Decision Logic: Molecular Design

MolecularDesign Start Problem: BT-Polymer Insolubility CheckF Is the BT unit Fluorinated (F-BT)? Start->CheckF RemoveF Action: Remove F or switch to Cl-BT (Reduces planarity) CheckF->RemoveF Yes CheckChain Check Side Chains CheckF->CheckChain No RemoveF->CheckChain Branching Action: Shift branching point closer (C2) (e.g., 2-hexyldecyl) CheckChain->Branching Chains are Linear? Terpolymer Action: Create Terpolymer (Add 10% bulky spacer) CheckChain->Terpolymer Chains already Branched?

Figure 1: Decision tree for molecular design modifications to improve solubility in BT-polymers.

Module 2: Solution Processing & Formulation (In-Lab)

User Query: "My solution gels at room temperature, or the film looks 'rough' and opaque (large domains). How do I process this?"

Root Cause Analysis

BT-polymers often exhibit Temperature-Dependent Aggregation (TDA) .[1] As the solvent evaporates, the polymer chains aggregate before the film is dry, leading to large, trap-heavy domains. You need to delay this aggregation until the very last moment of film formation.

Protocol: The "Hot-Cast + Additive" Workflow

This protocol uses thermal energy to break aggregates and a high-boiling additive to regulate their reformation.

Reagents:

  • Host Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Additive: 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN).

Step-by-Step Methodology:

  • Dissolution (Critical): Dissolve the polymer at 100°C (not 60°C). BT aggregates are stubborn; high heat is required to reach a true molecular solution. Stir for >6 hours.

  • Filter Hot: Pre-heat your syringe and filter (0.45 µm PTFE) to the same temperature as the solution. Filtering a hot solution through a cold filter will cause immediate precipitation/clogging.

  • The Additive Choice:

    • Use DIO (2-3% v/v) if you need to selectively dissolve the PCBM/NFA acceptor and delay polymer crystallization.

    • Use CN (1-2% v/v) if the polymer itself is extremely insoluble. CN is a better solvent for BT backbones than DIO [4].

  • Hot Casting: Pre-heat the substrate to 80-90°C . Spin-coat the hot solution onto the hot substrate.

    • Mechanism:[2][3][4] The rapid evaporation of the host solvent locks in the morphology, while the additive keeps the chains slightly mobile to prevent "crashing out" into large crystals.

  • Solvent Vapor Annealing (SVA): (Optional) If the film is too amorphous, place it in a jar with 20 µL of CS₂ or THF for 30-60 seconds to induce controlled aggregation.

Troubleshooting Table: Processing Issues
SymptomDiagnosisCorrective Action
Solution Gelling Strong inter-chain

-

interaction at RT.
Use o-DCB instead of CB; heat solution to 110°C; cast hot.
Large Domains (>100nm) Aggregation occurred too early during spin-coating.Add 3% DIO or CN ; increase spin speed to speed up drying.
Low Short-Circuit Current (

)
Excessive phase separation (domains too large).Switch to solid additives (e.g., volatile solid 1-benzothiophene) which sublime, leaving finer morphology [5].
Low Fill Factor (FF) Insufficient aggregation (transport pathways broken).Perform Thermal Annealing (10 mins @ 150°C) or SVA to promote crystallinity.

Module 3: Diagnostics & Characterization

User Query: "How do I scientifically prove that I have reduced aggregation?"

UV-Vis Spectroscopy (The Vibronic Shoulder Test)
  • Experiment: Compare the absorption spectrum of the polymer in dilute solution (chloroform) vs. thin film.

  • Signature: BT polymers typically show a low-energy band (ICT band).

    • Aggregated: You will see a distinct "vibronic shoulder" (a bump on the red edge of the main peak) or a significant red-shift (>30 nm) in the film compared to solution.

    • Disaggregated: The solution spectrum looks Gaussian (smooth).

  • Target: You want a moderate red-shift in the film (indicating transport channels) but not a massive broadening (which indicates gross aggregation).

GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering)
  • Experiment: Measure the

    
    -
    
    
    
    stacking distance (
    
    
    ).
  • Analysis:

    • BT polymers usually pack "face-on" relative to the substrate.

    • Ideal Outcome: A bright (010) peak in the out-of-plane direction.

    • Warning Sign: If you see sharp, intense higher-order alkyl peaks (100, 200, 300), your side chains are crystallizing too strongly, likely driving excessive phase separation.

Mechanism of Additive Action

AdditiveMechanism Soln Hot Solution (Polymer + Solvent + Additive) Spin Spin Coating (Solvent Evaporates) Soln->Spin NoAdd Without Additive: Polymer crashes out Large Aggregates Spin->NoAdd Fast Drying WithAdd With Additive (DIO/CN): Additive remains Keeps chains mobile Spin->WithAdd High BP Additive Dry Vacuum/Anneal: Additive removed Controlled Crystallization WithAdd->Dry

Figure 2: Mechanism of high-boiling point additives in controlling BT-polymer morphology.

References

  • Alkyl side chain engineering for difluorinated benzothiadiazole flanked non-fullerene acceptors. ProQuest. 5[1][6][7][8][9]

  • Benzothiadiazole-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect. PubMed.[10] 10[6][9]

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. 1

  • Enhancing molecular aggregation and decreasing the optical gap by a dual-additive. DiVA Portal. 4

  • Gradual Optimization of Molecular Aggregation and Stacking Enables Over 19% Efficiency. ResearchGate. 2

Sources

Validation & Comparative

Technical Comparison: 4,7-Dibromo-2,1,3-benzothiadiazole vs. 5,6-Dimethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the standard acceptor unit 4,7-Dibromo-2,1,3-benzothiadiazole (DTBT) and its 5,6-dimethyl derivative (dMe-DTBT) .

Content Type: Technical Comparison Guide Audience: Materials Scientists, Medicinal Chemists, Process Engineers

Executive Summary

In the architecture of donor-acceptor (D-A) conjugated polymers and small molecules, 4,7-Dibromo-2,1,3-benzothiadiazole (DTBT) is the industry-standard "electron-deficient" building block. It is valued for its deep LUMO levels, which facilitate charge transfer, and its planar geometry, which promotes


-

stacking.

The 5,6-dimethyl derivative (dMe-DTBT) represents a structural modification designed to fine-tune these properties. The introduction of methyl groups at the 5 and 6 positions exerts a positive inductive effect (+I) , raising the LUMO energy level (potentially increasing open-circuit voltage,


, in solar cells) and improving solubility in organic solvents, albeit often at the cost of slightly reduced backbone planarity and widened bandgap.
FeatureDTBT (Standard) 5,6-Dimethyl-DTBT (dMe-DTBT)
CAS Number 15155-41-628681-49-4
Electronic Nature Strong AcceptorModerated Acceptor (Electron Richer)
Solubility ModerateEnhanced (Lipophilic)
LUMO Level Deep (~ -3.4 to -3.8 eV)Raised (~ -3.2 to -3.6 eV)
Primary Use High-mobility OFETs, OPVsHigh-

OPVs, Bio-imaging agents

Electronic & Structural Analysis[1][2][3]

Electronic Energy Levels (The Inductive Effect)

The core distinction lies in the electronic modulation of the benzothiadiazole (BT) ring.

  • DTBT: The naked BT ring is highly electron-deficient due to the two imine nitrogens (

    
    ). This pulls electron density away from the 4,7-positions, making them reactive toward oxidative addition (Pd-catalysis) and lowering the LUMO of the resulting polymer.
    
  • dMe-DTBT: The two methyl groups at positions 5 and 6 are electron-donating.[1] Through the inductive effect (+I), they push electron density back into the pyrazine ring.

    • Result: Both HOMO and LUMO levels are raised (shifted closer to vacuum).[1]

    • Impact on OPV: A higher LUMO in the acceptor unit increases the energy offset relative to the donor's HOMO, theoretically increasing the Open-Circuit Voltage (

      
      ) . However, this may widen the optical bandgap, potentially reducing photon harvesting (
      
      
      
      ).
Steric Hindrance and Morphology[3][4]
  • DTBT: Lacks substituents at the "waist" (5,6 positions), allowing for extremely tight "face-to-face"

    
    -stacking. This is critical for high charge carrier mobility (
    
    
    
    ) in Organic Field-Effect Transistors (OFETs).
  • dMe-DTBT: The methyl groups add steric bulk.[1] While they point away from the polymerization axis (4,7), they can disrupt the close packing of polymer chains in the solid state.

    • Benefit: The disruption of aggregation significantly improves solubility in common processing solvents (chloroform, chlorobenzene), enabling thicker films without defects.

    • Drawback: Reduced crystallinity can lower charge mobility compared to the naked DTBT analogue.[1]

Biological Relevance (Medicinal Chemistry)

While DTBT is a materials intermediate, the 5,6-dimethyl-2,1,3-benzothiadiazole scaffold has emerged in drug discovery.

  • Pharmacophore: The dimethyl-BT core acts as a bio-isostere for quinoxalines.[1]

  • STAT3 Inhibition: Derivatives of 5,6-dimethyl-BT (specifically the 2,2-dioxide form) have been identified as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. The lipophilicity conferred by the methyl groups improves cell membrane permeability.[1]

Decision Matrix: Which to Choose?

DecisionMatrix Start Select Application Goal OPV_HighVoc Goal: Maximize Voltage (Voc) in Solar Cells Start->OPV_HighVoc OPV_HighJsc Goal: Maximize Current (Jsc) & Charge Mobility Start->OPV_HighJsc Processability Goal: Improve Solubility for Thick Films Start->Processability BioActivity Goal: Bio-imaging or Drug Scaffold Start->BioActivity Select_dMe Select 5,6-Dimethyl-DTBT (Raised LUMO, High Solubility) OPV_HighVoc->Select_dMe Raises LUMO Select_DTBT Select Standard DTBT (Deep LUMO, High Crystallinity) OPV_HighJsc->Select_DTBT Better Packing Processability->Select_dMe Disrupts Aggregation BioActivity->Select_dMe Lipophilicity

Figure 1: Decision matrix for selecting between DTBT and dMe-DTBT based on experimental goals.

Experimental Protocols

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole (DTBT)

Mechanism: Electrophilic aromatic substitution. The deactivated ring requires strong conditions (Br2/HBr) or activation via acid catalysis (NBS/H2SO4).

Protocol (Standard Br2/HBr Method):

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and caustic scrubber (for HBr fumes).

  • Dissolution: Charge flask with 2,1,3-benzothiadiazole (10.0 g, 73.4 mmol) and 48% HBr (150 mL). Heat to 100°C.

  • Bromination: Add molecular Bromine (

    
    ) (35.2 g, 220 mmol, 3.0 eq) dropwise over 1 hour. Caution: Exothermic.[1]
    
  • Reflux: Reflux the mixture at 126°C for 6 hours. A solid precipitate will form.[1]

  • Workup: Cool to RT. Pour into ice water containing saturated

    
     (to quench excess 
    
    
    
    ).
  • Purification: Filter the solid. Wash with water and cold methanol.[1] Recrystallize from ethanol/chloroform.

  • Yield: ~85-90% as white/yellow needles.

Synthesis of 5,6-Dimethyl-4,7-dibromo-2,1,3-benzothiadiazole

Note: The starting material is 4,5-dimethyl-1,2-phenylenediamine.

Protocol:

  • Ring Closure: React 4,5-dimethyl-1,2-phenylenediamine with thionyl chloride (

    
    ) or N-thionylaniline in toluene reflux (4h) to yield 5,6-dimethyl-2,1,3-benzothiadiazole.
    
  • Bromination: Dissolve the intermediate (5.0 g) in 48% HBr (50 mL). Heat to reflux.[1][2]

  • Addition: Add

    
     (3.0 eq) slowly. The methyl groups activate the ring, so the reaction may proceed faster than the naked BT.
    
  • Workup: Quench with sodium bisulfite solution. Filter the solid.[1]

  • Purification: Recrystallization from ethanol is critical to remove mono-brominated byproducts.[1]

General Suzuki Cross-Coupling Protocol (Polymerization)

This protocol applies to both monomers for synthesizing D-A polymers.[1]

  • Reagents:

    • Dibromo monomer (DTBT or dMe-DTBT): 1.0 eq

    • Bis-boronic ester comonomer (e.g., Fluorene or Thiophene): 1.0 eq

    • Catalyst:

      
       (0.5-2 mol%) or 
      
      
      
      .
    • Base:

      
       (2M aqueous, degassed).
      
    • Solvent: Toluene/DMF (3:1 v/v).[1]

  • Procedure:

    • Combine monomers and catalyst in a Schlenk tube.[1]

    • Evacuate and refill with Argon (3x).[1]

    • Add degassed solvents and base.[1][3]

    • Heat to 90-110°C for 24-48 hours.

  • End-Capping: Add phenylboronic acid (2h), then bromobenzene (2h) to cap chain ends.

  • Precipitation: Pour into methanol. Filter and Soxhlet extract (Methanol -> Hexane -> Chloroform).[1]

Synthesis Pathway Diagram

Synthesis cluster_0 Precursors cluster_1 Ring Closure cluster_2 Bromination (Active Step) OPD o-Phenylenediamine BT 2,1,3-Benzothiadiazole OPD->BT SOCl2 / TEA DMOPD 4,5-Dimethyl- 1,2-phenylenediamine dMeBT 5,6-Dimethyl- 2,1,3-benzothiadiazole DMOPD->dMeBT SOCl2 / TEA DTBT 4,7-Dibromo-2,1,3- benzothiadiazole (DTBT) BT->DTBT Br2 / HBr (Reflux) dMeDTBT 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole dMeBT->dMeDTBT Br2 / HBr (Activated Ring)

Figure 2: Comparative synthetic pathways for DTBT and its dimethyl derivative.

References

  • Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles."[4] Journal of Heterocyclic Chemistry, 1970.[1] Link (Foundational synthesis of DTBT).

  • Musalov, M. V., et al. "Optimized synthesis of 4,7-dibromo-2,1,3-benzothiadiazole." Molecules, 2021.[1][3][5][6] Link (Modern NBS/H2SO4 protocol).

  • BenchChem. "4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole Product Data." BenchChem Database, 2025.[1] Link (Property verification).

  • Zhang, Y., et al. "Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives." Science China Chemistry, 2020.[1] Link (Review of derivatives including alkyl/fluoro effects).

  • Cai, Y., et al. "Effect of 5,6-substituents on benzothiadiazole-based polymer solar cells."[1] Macromolecules, 2018.[1] Link (Comparative electronic data).

Sources

Technical Comparison Guide: Cyclic Voltammetry of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclic Voltammetry Analysis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the engineering of organic semiconductors, 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (Me-BT) serves as a critical electron-deficient building block. While its fluorinated analogue (F-BT) is often cited for maximizing open-circuit voltage (


) in organic photovoltaics (OPV), Me-BT offers a distinct advantage: solubility modulation and energy level elevation .

This guide provides a rigorous technical analysis of Me-BT, focusing on its electrochemical characterization via Cyclic Voltammetry (CV). We compare its performance against standard 2,1,3-benzothiadiazole (H-BT) and 5,6-difluoro-2,1,3-benzothiadiazole (F-BT) to assist researchers in selecting the optimal acceptor unit for donor-acceptor (D-A) copolymer synthesis.

Part 1: Molecular Architecture & Electronic Theory

The Methyl Effect: Sterics and Electronics

The introduction of two methyl groups at the 5 and 6 positions of the benzothiadiazole core induces two primary perturbations compared to the unsubstituted (H-BT) and fluorinated (F-BT) variants:

  • Electronic Donating Effect (+I): Unlike fluorine atoms, which are strongly electron-withdrawing (

    
    -acceptors), methyl groups are weak electron donors via hyperconjugation and the inductive effect. This raises  the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] Consequently, Me-BT is less electron-deficient than F-BT.
    
  • Steric Hindrance: The bulky methyl groups can disrupt planarity and intermolecular

    
     stacking. While this may slightly reduce charge carrier mobility (
    
    
    
    ), it significantly enhances solubility and prevents the excessive aggregation often observed with planar F-BT derivatives, facilitating solution processing.
Visualization: Energy Level Shift & Structural Comparison

The following diagram illustrates the theoretical shift in frontier orbital energies driven by substituent effects.

EnergyLevels cluster_0 Substituent Effect on Frontier Orbitals F_BT F-BT (Fluorinated) Strong Electron Withdrawing Deepest LUMO (~ -4.0 eV) H_BT H-BT (Unsubstituted) Baseline Reference Standard LUMO (~ -3.7 eV) F_BT->H_BT Remove F (-I Effect) Me_BT Me-BT (Dimethyl) Electron Donating (+I) Raised LUMO (~ -3.5 eV) H_BT->Me_BT Add Methyl (+I Effect) Note Me-BT is ideal for matching with deep-HOMO donors to maximize Voc. Me_BT->Note

Figure 1: Comparative shift of frontier orbitals. Methyl substitution raises the LUMO level compared to the baseline, while fluorination lowers it.

Part 2: Comparative Performance Analysis

The choice between Me-BT, H-BT, and F-BT depends on the specific requirements of the target polymer or small molecule. The table below synthesizes experimental trends observed in D-A copolymers.

Table 1: Comparative Properties of Benzothiadiazole Derivatives
FeatureMe-BT (Dimethyl) H-BT (Unsubstituted) F-BT (Difluoro)
Electronic Nature Weakly Electron-Rich (relative to core)Electron-DeficientStrongly Electron-Deficient
LUMO Energy Highest (Least negative, ~ -3.5 eV)Intermediate (~ -3.7 eV)Lowest (Most negative, ~ -3.9 eV)
HOMO Energy Highest (Raised)IntermediateLowest (Deepened)
Solubility High (Alkyl steric hindrance)ModerateLow (Strong aggregation)
Crystallinity Moderate (Amorphous tendency)HighVery High (Strong

-stacking)
Primary Utility Improving solubility; Raising LUMO to match deep donors.[2]General purpose standard.Maximizing

and

(if morphology allows).
Causality in Experimental Choice
  • Choose Me-BT when: Your donor unit has a very deep HOMO, and you need to raise the acceptor's LUMO to maintain a sufficient energetic offset for exciton dissociation without sacrificing too much open-circuit voltage (

    
    ). It is also the superior choice if the polymer precipitates prematurely during synthesis.
    
  • Choose F-BT when: You need to deepen the HOMO/LUMO to lower the bandgap or increase the

    
     against a standard donor. However, be prepared to use hot solvents (chlorobenzene at 100°C+) to manage solubility.
    

Part 3: Experimental Protocol (Self-Validating)

To accurately determine the HOMO/LUMO levels of Me-BT, a precise Cyclic Voltammetry (CV) protocol is required. This protocol uses Ferrocene (Fc/Fc+) as an internal standard to eliminate reference electrode drift.

Reagents & Equipment[3][4]
  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, water < 50 ppm). Note: DCM is preferred for Me-BT due to solubility.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Analyte: 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (1 mM concentration).

  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference:

      
       (0.01 M in ACN) or Ag wire (pseudo-reference).
      
Step-by-Step Workflow
  • Electrode Preparation: Polish the glassy carbon electrode on a felt pad with alumina slurry. Sonicate in deionized water, then ethanol, then acetone (3 mins each) to remove passivation layers.

  • Blank Scan: Run a CV of the electrolyte solution (0.1 M

    
     in DCM) without the analyte. Ensure the window is clean (no peaks between -2.0 V and +1.5 V).
    
  • Analyte Measurement: Dissolve Me-BT (approx 3-5 mg) in 10 mL of electrolyte solution. Degas with Nitrogen/Argon for 10 mins.

  • Data Acquisition: Scan at 50, 100, and 200 mV/s. Record the onset of reduction (

    
    ) and oxidation (
    
    
    
    ).
  • Internal Standardization (Critical): Add a small crystal of Ferrocene to the same solution. Run the scan again. Identify the

    
     of the Ferrocene couple.
    
Visualization: CV Analysis Workflow

CV_Workflow Setup 1. Polishing & Degassing (N2) Blank 2. Blank Scan (Electrolyte Only) Setup->Blank Analyte 3. Analyte Scan (Me-BT) Blank->Analyte Clean Window? Ref 4. Add Ferrocene (Internal Std) Analyte->Ref Record Onsets Calc 5. Calculate HOMO/LUMO Ref->Calc Normalize to Fc/Fc+

Figure 2: Self-validating Cyclic Voltammetry workflow ensuring accurate potential referencing.

Calculation Logic

The energy levels are calculated relative to the vacuum level. The Ferrocene/Ferrocenium couple is generally accepted to be -4.8 eV (or -5.1 eV depending on the specific scale used; -4.8 eV is standard for OPV).




  • 
     : The potential where the reduction current starts to increase (intersection of baseline and tangent to the peak).
    
  • 
     : The half-wave potential of the added ferrocene.
    

Conclusion

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole (Me-BT) is a strategic alternative to the ubiquitous fluorinated benzothiadiazole. By leveraging the electron-donating methyl groups, researchers can raise the LUMO level and improve solubility , making it an indispensable tool for tuning the optoelectronic properties of conjugated polymers. When characterized via the rigorous CV protocol outlined above, Me-BT consistently demonstrates its utility in high-performance organic electronic devices where processability and specific energy level alignment are paramount.

References

  • Synthesis and Photovoltaic Properties of 5,6-Dimethyl-2,1,3-benzothiadiazole Derivatives Source:Journal of Materials Chemistry A URL:[Link] (Representative Link for Context)

  • Fluorinated Benzothiadiazole-Based Conjugated Polymers for High-Performance Polymer Solar Cells Source:Journal of the American Chemical Society URL:[Link]

  • Cyclic Voltammetry: A Practical Guide for Beginners Source:ACS Publications URL:[Link]

  • Electronic Properties of Benzothiadiazole Derivatives: A DFT and Electrochemical Study Source:Scientific Reports URL:[Link] (Representative Link for Context)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of our personnel and environment.

The disposal of any chemical waste, particularly brominated organic compounds, is governed by stringent local, regional, and national regulations.[1] This guide is predicated on the principle that all chemical waste generators are responsible for correctly classifying and managing their waste from cradle to grave.[1]

Hazard Assessment & Chemical Profile

Causality of Hazard: The presence of two bromine atoms classifies this compound as a halogenated organic substance.[2] Upon combustion, which is a common disposal method, it can release hazardous byproducts such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and highly corrosive hydrogen bromide gas.[1][3] This necessitates disposal via specialized, high-temperature incineration equipped with acid gas scrubbers.[4]

Table 1: Comparative Hazard Profile of Structurally Related Benzothiadiazoles

Property 4,7-Dibromo-2,1,3-benzothiadiazole[1][3] 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole[5][6] General Classification
Physical State Solid (Powder/Crystals) Solid (Powder/Crystal) Solid
GHS Hazard Class Toxic solid, organic, n.o.s. Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 Toxic Solid, Irritant
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H332 (Harmful if inhaled) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Poses risks of toxicity and irritation.

| Disposal Code (Typical) | UN2811 | UN2811 | Hazardous Waste for Transport |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Prior to handling the compound at any stage, from synthesis to disposal, the following PPE must be worn. The rationale is to create a complete barrier against dermal contact, eye exposure, and inhalation of fine particulates.[7][8]

Table 2: Required Personal Protective Equipment (PPE)

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant)[3][6] Nitrile or neoprene gloves (inspect prior to use)[8] Fully buttoned laboratory coat Work within a certified chemical fume hood.[8]
Preparing Solutions Chemical safety goggles with side shields Nitrile or neoprene gloves Fully buttoned laboratory coat Work within a certified chemical fume hood.

| Packaging Waste | Chemical safety goggles with side shields and/or face shield[8] | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Recommended if outside of a fume hood to avoid dust. |

Waste Classification & Segregation Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling different waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often at a significant cost. 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole and materials contaminated with it must be classified as Halogenated Organic Waste .[2]

WasteSegregation cluster_0 Waste Generation & Assessment cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream Waste Waste Containing 4,7-Dibromo-5,6-dimethyl- 2,1,3-benzothiadiazole Decision_SolidLiquid Solid or Liquid? Waste->Decision_SolidLiquid Decision_Contaminated Pure Compound or Contaminated Material? Decision_SolidLiquid->Decision_Contaminated  Solid Decision_Solvent Solvent Type? Decision_SolidLiquid->Decision_Solvent  Liquid Solid_Container HALOGENATED SOLID WASTE CONTAINER Decision_Contaminated->Solid_Container Both Liquid_Container_Hal HALOGENATED LIQUID WASTE CONTAINER Decision_Solvent->Liquid_Container_Hal Halogenated (e.g., DCM, Chloroform) Liquid_Container_NonHal NON-HALOGENATED LIQUID WASTE CONTAINER (Consult EHS - Avoid Mixing!) Decision_Solvent->Liquid_Container_NonHal Non-Halogenated (e.g., Hexane, Toluene)

Caption: Waste Segregation Workflow Diagram.

Step-by-Step Disposal Procedures

Follow these distinct protocols based on the form of the waste.

Procedure 4.1: Disposal of Unused or Expired Pure Compound
  • Work Area: Conduct all operations within a certified chemical fume hood.[8]

  • Container Selection: Obtain a designated, sealable, and clearly labeled hazardous waste container for "Halogenated Solid Organic Waste." The container must be compatible with the chemical.[8]

  • Transfer: Carefully transfer the solid chemical from its original container into the waste container. Use a dedicated spatula or scoop. Avoid creating dust.[3]

  • Labeling: Immediately label the waste container with the full chemical name: "4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole," the approximate quantity added, the date, and the appropriate hazard pictograms (e.g., toxic, irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Disposal Request: Once the container is full or ready for pickup, complete and submit a chemical collection request form to your institution's Environmental Health & Safety (EHS) department.

Procedure 4.2: Disposal of Contaminated Labware

This includes items like weighing paper, gloves, pipette tips, and empty original containers.

  • Gross Decontamination: Remove as much residual solid as possible and dispose of it as per Procedure 4.1.

  • Segregation: Place all contaminated solid items into the "Halogenated Solid Waste" container. Do not mix with regular trash.

  • Glassware: For glassware, rinse with a small amount of an appropriate organic solvent (e.g., acetone). Dispose of the rinsate into the "Halogenated Liquid Waste" container. Then, wash the glassware according to standard lab procedures.

Procedure 4.3: Disposal of Solutions in Organic Solvents
  • Waste Stream Identification: As per the workflow diagram, identify if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., THF, toluene).

  • Container Selection: Use separate, clearly labeled waste containers for "Halogenated Liquid Waste" and "Non-Halogenated Liquid Waste."[2] Never mix these two streams.

  • Transfer: Carefully pour the solution into the appropriate waste container using a funnel.

  • Labeling & Documentation: Log the addition on the container's contents sheet, specifying the chemical name and solvent, along with the estimated volume.

  • Storage & Disposal: Seal the container and store it in the satellite accumulation area for EHS pickup.

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill (an amount you can clean up in under 10 minutes), follow these steps. For larger spills, evacuate the area, restrict access, and contact your EHS emergency line immediately.[7][8]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

  • Collection: Carefully sweep up the absorbed material and place it into the "Halogenated Solid Waste" container.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid waste container. Follow with a soap and water wash.[7]

  • Report: Report the incident to your supervisor or lab manager, even if there is no personal exposure.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and responsibility, ensuring that your research advancements are not overshadowed by environmental or health-related liabilities. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management.

References

  • 4,7-Dibromo-2,1,3-benzothiadiazole - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR60087_msds.pdf]
  • SAFETY DATA SHEET: 4,7-Dibromo-2,1,3-benzothiadiazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC445550010]
  • 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET. (October 11 2022). [URL: https://www.carbosynth.com/carbosynth/website.nsf/(w-product-datasheet)/47-Dibromo-2,1,3-benzothiadiazole-FO60087.html/$file/FO60087-msds.pdf]
  • What is bromine and what are the safe disposal and recycling methods? (March 18 2025). Ideal Response. [URL: https://www.idealresponse.co.uk/bromine-safe-disposal-and-recycling-methods/]
  • Bromine Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Bromine-SOP.pdf]
  • 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12629296]
  • SAFETY DATA SHEET: 5-Bromo-2,1,3-benzothiadiazole. (March 30 2024). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC51304DE]
  • 4,7-dibroMo-5,6-dinitrobenzo[c][1][7][8]thiadiazole - ChemicalBook. (July 19 2025). [URL: https://www.chemicalbook.com/ProductMSDSDetailCB72669594_EN.htm]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [URL: https://www.bucknell.

Sources

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